4-(Allyloxy)thiophene-2-carboxylic acid
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Overview
Description
4-(Allyloxy)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an allyloxy group attached to the thiophene ring at the 4-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.
Allylation: The allyloxy group is introduced through an allylation reaction. This can be achieved by reacting thiophene-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Allyloxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby preventing the formation of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the allyloxy group, making it less versatile in certain chemical reactions.
4-(Hydroxypropoxy)thiophene-2-carboxylic acid: Contains a hydroxypropoxy group instead of an allyloxy group, which may alter its reactivity and biological activity.
Uniqueness
4-(Allyloxy)thiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8O3S |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h2,4-5H,1,3H2,(H,9,10) |
InChI Key |
RJMLDIAXZGQSGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
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